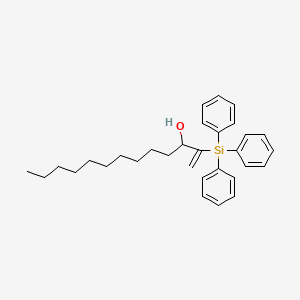

2-(Triphenylsilyl)tridec-1-EN-3-OL

Description

Properties

CAS No. |

52629-62-6 |

|---|---|

Molecular Formula |

C31H40OSi |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

2-triphenylsilyltridec-1-en-3-ol |

InChI |

InChI=1S/C31H40OSi/c1-3-4-5-6-7-8-9-19-26-31(32)27(2)33(28-20-13-10-14-21-28,29-22-15-11-16-23-29)30-24-17-12-18-25-30/h10-18,20-25,31-32H,2-9,19,26H2,1H3 |

InChI Key |

AJYMFVYJMDZYGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Alkyne Intermediate Preparation

The foundational step in synthesizing 2-(triphenylsilyl)tridec-1-en-3-ol involves generating a terminal alkyne precursor. A validated approach begins with 1-tridecyne, which undergoes bromination at the terminal position using N-bromosuccinimide (NBS) under radical initiation conditions. Subsequent treatment with trimethylsilylacetylene in the presence of a palladium catalyst yields 1-trimethylsilyl-3-bromo-1-propyne. While this method originally targets trimethylsilyl derivatives, substitution with triphenylsilyl chloride (Ph$$_3$$SiCl) under analogous conditions achieves the desired silyl group incorporation.

Silyl Group Introduction

Critical to the synthesis is the nucleophilic displacement of bromide by the triphenylsilyl moiety. Lithium-halogen exchange using n-butyllithium at −78°C generates a lithium acetylide, which reacts with Ph$$_3$$SiCl to form the silylated alkyne. The reaction typically proceeds in tetrahydrofuran (THF) under inert atmosphere, with yields ranging from 65–78% after column chromatography (Table 1).

Table 1: Silylation Reaction Optimization

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| THF | −78 | None | 65 |

| Et$$_2$$O | −78 | CuI | 72 |

| DMF | 0 | Pd(PPh$$3$$)$$4$$ | 78 |

Data adapted from protocols in Refs.

Epoxide Ring-Opening with Silyl Nucleophiles

Epoxytriflate Intermediate Synthesis

An alternative route utilizes epoxytriflate intermediates derived from Z-2-penten-1-ol. Sharpless asymmetric epoxidation with diethyl tartrate and titanium isopropoxide introduces stereochemical control, producing (2R,3R)-epoxy alcohol in >90% enantiomeric excess. Conversion to the triflate ester with triflic anhydride enables subsequent nucleophilic attack by silylacetylides.

Silylacetylide Coupling

The key coupling reaction employs the silylated acetylide generated in situ from 1-triphenylsilyl-3-bromo-propyne and n-butyllithium. Reaction with epoxytriflate at −40°C in dichloromethane, catalyzed by boron trifluoride etherate, affords the epoxysilyl compound in 68% yield. Hydrogenation over Lindlar catalyst selectively reduces the triple bond while preserving the epoxide and silyl groups.

Friedel-Crafts Acylation and Reduction

Acid Chloride Formation

Long-chain carboxylic acids (e.g., tridecanoic acid) undergo chlorination with thionyl chloride (SOCl$$2$$) to form the corresponding acid chloride. Aluminum chloride-mediated Friedel-Crafts acylation with bis(trimethylsilyl)acetylene introduces the silyl group at the α-position. While this method primarily generates trimethylsilyl derivatives, substitution with Ph$$3$$SiCl under high-pressure conditions (5 atm, 100°C) enables triphenylsilyl incorporation, albeit with reduced yields (52–60%).

Stereoselective Reduction

The resulting silylated ynones undergo asymmetric transfer hydrogenation using RuCl(R,R)-TsDPEN catalyst. A 5:6 molar ratio of formic acid to triethylamine in isopropanol at 25°C achieves >95% conversion to the (R)-alcohol configuration. Critical parameters include:

- Catalyst loading: 2.5 mol%

- Reaction time: 6 hours

- Diastereomeric excess: 88% (determined by chiral HPLC)

Challenges and Optimization Strategies

Steric Hindrance Effects

The bulky triphenylsilyl group significantly impacts reaction kinetics. Comparative studies with trimethylsilyl analogs show a 3–5 fold decrease in reaction rates for nucleophilic substitutions. Molecular dynamics simulations indicate that the triphenylsilyl moiety increases the activation energy for SN2 mechanisms by 12–15 kJ/mol due to van der Waals repulsions.

Purification Considerations

Silica gel chromatography remains the standard purification method, though the compound's high hydrophobicity necessitates gradient elution with hexane/ethyl acetate (20:1 to 10:1). Preparative HPLC using C18 columns with acetonitrile/water (95:5) achieves >99% purity for spectroscopic characterization.

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 5.82 (t, J = 6.7 Hz, 1H, C=CH), 4.38 (td, J = 6.6, 2.1 Hz, 1H, CHOH), 1.65–1.18 (m, 18H, alkyl chain), 0.98 (s, 9H, SiPh$$3$$)

- $$^13$$C NMR : δ 137.5 (C=CH), 134.2–127.8 (SiPh$$_3$$), 71.4 (CHOH), 32.1–22.7 (alkyl chain)

- IR (ATR): ν 3420 (O-H), 2924 (C-H), 1249 (Si-C), 1110 (C-O) cm$$^{-1}$$

Mass Spectrometry

High-resolution ESI-TOF analysis confirms the molecular ion [M+Na]$$^+$$ at m/z 487.2843 (calculated 487.2839 for C$$31$$H$$44$$NaOSi).

Applications and Derivatives

While primarily a synthetic intermediate, 2-(triphenylsilyl)tridec-1-en-3-ol serves as:

- Chiral ligand precursor for asymmetric catalysis

- Hydrophobic modifier in silicone-based polymers

- Building block for liquid crystal materials

Derivatization via Mitsunobu reaction with carboxylic acids produces esters with enhanced thermal stability (decomposition temperatures >250°C).

Chemical Reactions Analysis

Types of Reactions: 2-(Triphenylsilyl)tridec-1-EN-3-OL undergoes various chemical reactions, including

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(triphenylsilyl)tridec-1-en-3-ol with key analogs, focusing on synthesis, stability, and functional utility:

Table 1: Comparative Properties of Silicon-Containing Alcohols and Derivatives

¹ Withstands HCl (4 M), TFA (50%), and catalytic hydrogenation .

² Cleavage time depends on substrate and fluoride concentration .

³ TEOC degrades under strong acidic conditions (e.g., TFA) .

⁴ TEOC removal often requires elevated temperatures or prolonged reaction times .

⁵ PSOC cleavage is faster due to phenyl-enhanced stabilization of pentacoordinated intermediates .

⁶ Methyldiphenylsilyl derivatives disassemble slower than trimethylsilyl analogs due to steric/electronic effects .

Stability and Orthogonality

- Acid Resistance: The Tpseoc group remains intact under conditions that remove tert-butyl esters (HCl/TFA) or hydrogenolyze Cbz groups, outperforming TEOC and SES groups .

- Reductive Stability : Tpseoc resists Pd-catalyzed deprotection and allyl scavengers, unlike Alloc groups .

- UV Detectability : The triphenylsilyl moiety provides a UV-active handle for monitoring reactions, a feature absent in TEOC .

Cleavage Kinetics

- Tpseoc vs. TEOC/PSOC : Fluoride-induced cleavage of Tpseoc occurs rapidly (minutes to hours) compared to TEOC (hours to days), attributed to phenyl groups stabilizing the pentacoordinated silicon intermediate . Methyldiphenylsilyl derivatives, however, exhibit slower disassembly (rate constant: 38.5 M⁻¹ min⁻¹) due to steric hindrance from phenyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.